1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Description
Chemical Structure and Key Features
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A pyrazolo[1,5-a]pyrimidine core, a bicyclic scaffold known for its versatility in medicinal chemistry.
- 3-(4-Fluorophenyl) substitution, introducing electron-withdrawing and hydrophobic properties.
- Methyl groups at positions 2 and 5, enhancing steric stability.
This compound shares structural motifs with corticotropin-releasing factor (CRF) receptor antagonists and kinase inhibitors, though its specific biological targets require further elucidation .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)18(14(2)22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEIBVYLSSKQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 also leads to apoptosis induction within HCT cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal cell cycle progression, leading to cell death through apoptosis.
Biochemical Analysis
Biochemical Properties
The compound 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. The compound interacts with CDK2 through essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme.
Cellular Effects
In cellular studies, 3-(4-fluorophenyl)-2,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has shown significant inhibitory effects on the growth of various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. The compound’s influence on cell function includes alterations in cell cycle progression and induction of apoptosis within HCT cells.
Biological Activity
The compound 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H19FN4
- Molecular Weight : 298.35 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, studies have shown that derivatives of this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures demonstrated potent activity against breast cancer and leukemia cells, highlighting their potential as anticancer agents .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It has been noted for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, studies have shown that related compounds can act as inhibitors of protein kinases and monoamine oxidases (MAOs), which are critical in various signaling pathways .
Study on Antiviral Properties
A patent analysis revealed that pyrazolo[1,5-a]pyrimidines possess antiviral activities. Specifically, compounds similar to this compound were tested against viral strains and showed promising results in inhibiting viral replication .
Cytotoxicity Assessments
Cytotoxicity studies conducted on various cell lines have demonstrated that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others maintain low toxicity profiles. For instance, one study reported IC50 values indicating that certain derivatives were effective at micromolar concentrations without causing substantial harm to healthy cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine, exhibit antiviral properties. These compounds have been shown to inhibit viral replication in various studies:
- Mechanism of Action : The compound interferes with viral RNA synthesis and replication processes, making it a candidate for treating viral infections such as influenza and HIV .
- Case Studies :
Cancer Research
The compound's structure suggests potential applications in oncology. Pyrazolo[1,5-a]pyrimidines have been linked to inhibiting cancer cell proliferation:
- Mechanism : These compounds may induce apoptosis in cancer cells by targeting specific kinases involved in cell cycle regulation and survival pathways.
- Case Studies :
Neuropharmacology
The piperidine component of the compound may confer neuroprotective properties:
- Potential Uses : Investigations into the effects on neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights
Role of R3 Substituents: The 4-fluorophenyl group in the target compound provides a balance of hydrophobicity and electronic effects, contrasting with the 3,4-dimethoxyphenyl group in and , which increases electron density and may improve π-π stacking .
Impact of R7 Substituents :
- Piperidine (target compound) vs. pyridinylmethylamine (): Piperidine’s flexibility may enhance membrane permeability, while the pyridinylmethylamine group in introduces hydrogen-bonding capacity, critical for anti-mycobacterial activity .
- Piperazine derivatives () show superior CRF1 receptor binding (IC50 <10 nM) due to additional nitrogen atoms enabling stronger interactions .
Physicochemical Properties: The piperidine-4-carboxylic acid substituent () lowers logP by ~1 unit compared to the parent piperidine, improving aqueous solubility .
Biological Activity: The target compound’s piperidine group aligns with CRF1 antagonists like NBI 30775 (), but lacks the dipropylamino group linked to high oral bioavailability in NBI 30775 . Anti-mycobacterial pyrazolo[1,5-a]pyrimidines () highlight the scaffold’s versatility, with MIC values as low as 0.5 µg/mL .
Research Findings and Trends
- Synthetic Accessibility : Piperidine-containing derivatives (e.g., target compound) are synthesized via nucleophilic substitution reactions using piperidine, as demonstrated in and .
- SAR Trends : Position 7 is a critical modification site for tuning receptor affinity and pharmacokinetics. Bulky substituents (e.g., pyridinylpiperazine in ) enhance target binding but may reduce solubility .
- Unmet Needs : Fluorine-specific interactions (e.g., 19F NMR in ) and sulfurofluoridate derivatives () suggest opportunities for radiolabeling or covalent targeting .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with piperidine derivatives. Key steps include:
- Core formation : Cyclization of 3-amino-4,5-dimethylpyrazole with β-keto esters or nitriles under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Substitution : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Piperidine attachment : Alkylation or Buchwald-Hartwig amination to incorporate the piperidine moiety at the 7-position .
Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 120°C) .
Q. How is structural characterization of this compound performed?
Methodological Answer:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., mean C–C bond length: 1.37–1.42 Å; R-factor < 0.05) .
- Spectroscopy :
- NMR : H and C NMR confirm substitution patterns (e.g., δ 7.2–8.1 ppm for fluorophenyl protons).
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 365.18) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- QSAR Studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity. Parameters like logP and polar surface area predict blood-brain barrier permeability .
- Docking simulations : Identify binding interactions with targets (e.g., acetylcholinesterase for anti-Alzheimer activity; Glide score: −9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare IC values under standardized conditions (e.g., antioxidant assays: DPPH vs. ABTS, pH 7.4) .
- Dose-response curves : Validate activity thresholds (e.g., anti-inflammatory effects at 10–50 μM vs. cytotoxicity at >100 μM) .
- Control experiments : Rule out assay interference (e.g., fluorescence quenching in enzyme inhibition assays) .
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent-free reactions : Use ball milling for cyclization steps (yield: 85–92%) .
- Catalysis : Employ Bi(III) or FeCl as non-toxic Lewis acids .
- Waste reduction : Recover piperidine via distillation (purity >98%) .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
